4-fluoro-N-(2-fluorophenyl)benzamide chemical properties
4-fluoro-N-(2-fluorophenyl)benzamide chemical properties
An In-depth Technical Guide to 4-fluoro-N-(2-fluorophenyl)benzamide
Introduction
N-arylbenzamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] The inherent versatility of the benzamide scaffold allows for extensive synthetic modification, enabling the precise tuning of pharmacological profiles. This guide focuses on a specific, doubly-fluorinated analogue: 4-fluoro-N-(2-fluorophenyl)benzamide .
The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[2] The presence of two fluorine atoms on distinct phenyl rings in this molecule presents a unique subject for chemical and pharmacological investigation. This document serves as a comprehensive technical resource for researchers, providing detailed insights into the chemical properties, synthesis, and potential applications of 4-fluoro-N-(2-fluorophenyl)benzamide, grounded in established chemical principles and data from analogous structures.
Core Chemical and Physical Properties
This section outlines the fundamental identifiers and physicochemical characteristics of the molecule.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 4-fluoro-N-(2-fluorophenyl)benzamide | ChemScene[3] |
| CAS Number | 101398-08-7 | ChemScene[3] |
| Molecular Formula | C₁₃H₉F₂NO | Calculated |
| Molecular Weight | 233.22 g/mol | Calculated |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC=CC=C2F)F | Derived |
Physical Properties
While specific experimental data for this exact compound is not widely published, the following properties are estimated based on closely related fluorinated benzamides.
| Property | Estimated Value | Rationale / Comparative Data |
| Melting Point | 110 - 130 °C | Related fluorinated benzamides exhibit melting points in this range. For example, N-(2,4-difluorophenyl)-2-fluorobenzamide melts at 110–112 °C.[4] |
| Appearance | White to off-white crystalline solid | Typical appearance for purified benzamide derivatives.[5] |
| Solubility | Soluble in DMSO, DMF; Moderately soluble in Methanol, Ethanol; Sparingly soluble in water. | The solubility profile is governed by the molecule's ability to form hydrogen bonds via its amide group and the polarity of the aromatic system. Polar aprotic solvents like DMSO are generally optimal for this class of compounds.[6] |
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following data are predicted based on the known spectral characteristics of N-aryl amides and fluorinated aromatic compounds.[5][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. The presence of both ¹H, ¹³C, and ¹⁹F active nuclei offers multiple avenues for characterization.
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.5 ppm) due to hydrogen-hydrogen and hydrogen-fluorine coupling. The amide proton (N-H) would likely appear as a broad singlet at a downfield shift (δ ~10-11 ppm in DMSO-d₆).
-
¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon (δ ~165 ppm) and multiple aromatic carbons. The carbons directly bonded to fluorine will appear as doublets with large coupling constants (¹JCF ≈ 240-250 Hz).[5]
-
¹⁹F NMR: Two distinct signals are expected, one for each fluorine atom, reflecting their different chemical environments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| ~3300 | N-H Stretch | A sharp to moderately broad peak characteristic of the amide N-H bond.[5] |
| ~1660 | C=O Stretch (Amide I) | A strong, sharp absorption peak for the amide carbonyl group.[5] |
| ~1540 | N-H Bend (Amide II) | A significant peak resulting from the N-H bending coupled with C-N stretching. |
| ~1250 | C-F Stretch | Strong absorptions characteristic of aryl-fluorine bonds. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 4-fluoro-N-(2-fluorophenyl)benzamide, the expected molecular ion peak [M]+ in an electron ionization (EI) experiment would be at m/z = 233.22. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Synthesis and Mechanistic Insights
The synthesis of N-arylbenzamides is a well-established transformation in organic chemistry, typically achieved via the condensation of a carboxylic acid derivative with an aniline.[1]
Synthetic Pathway
The most direct and efficient route to synthesize 4-fluoro-N-(2-fluorophenyl)benzamide is the nucleophilic acyl substitution reaction between 4-fluorobenzoyl chloride and 2-fluoroaniline . The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
Caption: Synthetic route for 4-fluoro-N-(2-fluorophenyl)benzamide.
Experimental Protocol: Amide Coupling
This protocol is adapted from standard procedures for the synthesis of analogous N-arylbenzamides.[4][8]
-
Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoroaniline (1.0 eq.) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a base, such as triethylamine (1.1 eq.) or pyridine (1.1 eq.), to the stirred solution.
-
Acyl Chloride Addition: Dissolve 4-fluorobenzoyl chloride (1.0 eq.) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled aniline mixture over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[8]
-
Work-up: Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[8]
-
Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Applications in Research and Development
The benzanilide core is a privileged structure found in compounds with a wide range of biological activities.[9] The strategic placement of fluorine atoms, as seen in 4-fluoro-N-(2-fluorophenyl)benzamide, can significantly enhance a molecule's drug-like properties.
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.[6]
-
Enzyme Inhibition: Many benzamide derivatives are known to be potent enzyme inhibitors. For instance, fluorinated benzamides have shown high efficacy and selectivity as histone deacetylase (HDAC) inhibitors, which are a target in cancer therapy.[2]
-
Scaffold for Drug Discovery: This compound serves as a valuable intermediate or library compound for screening against various biological targets. Its structure can be further elaborated to explore structure-activity relationships (SAR) for targets in oncology, inflammation, and infectious diseases.[10]
Caption: Key properties and potential applications in drug development.
Safety and Handling Protocols
As with any chemical reagent, proper safety precautions must be observed when handling 4-fluoro-N-(2-fluorophenyl)benzamide and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of 4-fluoro-N-(2-fluorophenyl)benzamide, leveraging established chemical principles and data from structurally similar molecules. It is intended to equip researchers with the necessary information to synthesize, characterize, and explore the potential of this fluorinated benzamide in their scientific endeavors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. N-(2,4-Difluorophenyl)-2-fluorobenzamide | MDPI [mdpi.com]
- 5. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide | MDPI [mdpi.com]
- 6. Buy 4-cyano-N-(2-fluorophenyl)benzamide | 476296-42-1 [smolecule.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
